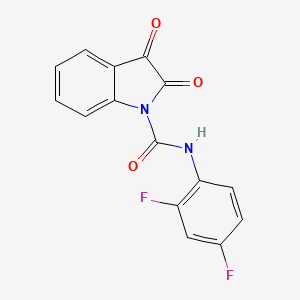
N-(2,4-difluorophenyl)-2,3-dioxoindole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Difluorophenyl)-2,3-dioxoindole-1-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to an indole core with a carboxamide linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2,3-dioxoindole-1-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 2,4-difluoronitrobenzene with an appropriate nucleophile, followed by reduction of the nitro group to an amine.
Carboxamide Formation: The final step involves the coupling of the difluorophenylamine with an indole-2,3-dione derivative to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of starting materials, reaction temperature, and solvent choice to ensure high efficiency and minimal by-products.
Types of Reactions:
Oxidation: The indole core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Difluorophenylamines.
Substitution: Substituted difluorophenyl derivatives.
科学研究应用
Chemistry: N-(2,4-Difluorophenyl)-2,3-dioxoindole-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials with specific electronic or photonic characteristics.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry: In the material science industry, this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
作用机制
The mechanism by which N-(2,4-difluorophenyl)-2,3-dioxoindole-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The difluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
Molecular Targets and Pathways:
Enzymes: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptors: It could act on specific receptors, modulating their activity to produce therapeutic effects.
相似化合物的比较
N-(2,4-Difluorophenyl)-2,3-dioxoindole-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(2,4-Difluorophenyl)-2,3-dioxoindole-1-thioamide: Contains a thioamide group, which can alter its electronic properties and reactivity.
Uniqueness: N-(2,4-Difluorophenyl)-2,3-dioxoindole-1-carboxamide is unique due to its specific combination of a difluorophenyl group and an indole core with a carboxamide linkage. This combination imparts distinct electronic properties, making it particularly useful in applications requiring precise molecular interactions and stability.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2,3-dioxoindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O3/c16-8-5-6-11(10(17)7-8)18-15(22)19-12-4-2-1-3-9(12)13(20)14(19)21/h1-7H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUJRHKAURQSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














